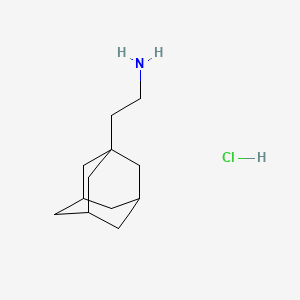

2-(1-adamantyl)ethanamine Hydrochloride

Description

BenchChem offers high-quality 2-(1-adamantyl)ethanamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-adamantyl)ethanamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-adamantyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRPMKRIQVEDAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24644-08-4 | |

| Record name | 2-(adamantan-1-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Adamantyl)ethanamine Hydrochloride

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, and perfectly tetrahedral cage-like hydrocarbon, represents a unique and privileged scaffold in medicinal chemistry. Its incorporation into molecular architectures can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, improving tissue distribution, and providing a rigid anchor for pharmacophore orientation. While 1-substituted adamantanes like Amantadine and Rimantadine are well-known for their antiviral and neurological activities, the landscape of 2-substituted adamantane derivatives remains a fertile ground for discovery.[1][2]

This technical guide focuses on a specific, less-characterized derivative: 2-(1-adamantyl)ethanamine hydrochloride (CAS: 24644-08-4). As researchers and drug development professionals explore novel chemical space, a thorough understanding of the fundamental physicochemical properties of such building blocks is paramount. These properties govern everything from synthetic feasibility and formulation development to absorption, distribution, metabolism, and excretion (ADME) profiles.

This document moves beyond a simple data sheet. It is structured to provide not only the known and predicted properties of this compound but also the underlying scientific rationale and the detailed experimental protocols required to validate these characteristics in a laboratory setting. Every protocol is designed as a self-validating system, reflecting field-proven insights into the robust characterization of potential drug candidates.

Core Physicochemical & Structural Data

A foundational understanding begins with the core identifiers and physical properties. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, the following table combines established data with high-confidence predicted values derived from closely related structural analogs. It is imperative that predicted values be experimentally verified.

| Property | Value / Predicted Value | Source / Basis |

| IUPAC Name | 2-(Adamantan-1-yl)ethan-1-amine hydrochloride | [3] |

| Synonyms | 2-(1-Adamantyl)ethanamine HCl | [4] |

| CAS Number | 24644-08-4 | [3][4] |

| Molecular Formula | C₁₂H₂₁N·HCl | [3] |

| Molecular Weight | 215.76 g/mol | [3] |

| Physical Form | Solid, crystalline powder (expected) | [4] |

| Melting Point | >300 °C (predicted, likely with decomposition) | Analogy with Rimantadine |

| pKa (Ammonium Ion) | ~10.5 (predicted) | Analogy with Amantadine[5] |

| Aqueous Solubility | High (predicted) | Inferred from hydrochloride salt form |

| XLogP3 (Free Base) | ~3.0 (computationally predicted) | Analogy with Amantadine (LogP 2.44)[5] |

Section 1: Thermal Properties and Solid-State Characterization

The melting point and thermal stability of an active pharmaceutical ingredient (API) are critical indicators of its purity, solid-form stability, and processing viability.

Rationale and Prediction

Adamantane-containing amine hydrochlorides, such as Amantadine HCl and Rimantadine HCl, are known for their exceptionally high melting points, often exceeding 300 °C, at which point they typically sublime or decompose rather than melt cleanly.[6] This high thermal stability is attributed to the strong ionic interactions in the crystal lattice of the hydrochloride salt and the high symmetry and packing efficiency of the adamantane cage. It is therefore highly probable that 2-(1-adamantyl)ethanamine hydrochloride exhibits similar behavior.

Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

DSC provides more detailed information than a simple capillary melting point, revealing phase transitions, decomposition events, and purity estimates.

Objective: To determine the melting point and thermal decomposition profile.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

-

Sample Preparation: Accurately weigh 2-3 mg of the finely powdered sample into a non-hermetic aluminum pan. Crimp the pan. Prepare an empty, crimped pan to serve as the reference.

-

DSC Analysis Workflow:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks, which indicate melting, and exothermic events, which suggest decomposition. The onset temperature of the primary endotherm is typically reported as the melting point. A sharp peak indicates high purity.

Section 2: Solubility and Ionization

Solubility and ionization state are arguably the most critical physicochemical properties influencing a drug's behavior in biological systems. As a hydrochloride salt of a primary amine, 2-(1-adamantyl)ethanamine hydrochloride is expected to be ionizable.

Dissociation Constant (pKa)

Causality: The pKa determines the degree of ionization of the amine at a given pH. The primary amine is basic and will be protonated (R-NH₃⁺) at physiological pH (~7.4), a state governed by its pKa. The pKa of the structurally analogous amantadine is approximately 10.4.[5] The ethyl linker in the target compound is not expected to significantly alter the electronic environment of the nitrogen atom, thus a pKa in the range of 10.0-11.0 is a reliable prediction. This high pKa ensures the compound will be predominantly in its charged, more water-soluble ammonium form throughout the gastrointestinal tract.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally measure the acid dissociation constant of the protonated amine.

Methodology:

-

Solution Preparation: Prepare a 0.01 M solution of 2-(1-adamantyl)ethanamine hydrochloride in deionized, CO₂-free water.

-

Titrant Preparation: Standardize a 0.1 M solution of sodium hydroxide (NaOH).

-

Titration Procedure:

-

Calibrate a pH meter using pH 4.0, 7.0, and 10.0 standard buffers.

-

Place a known volume (e.g., 25 mL) of the sample solution in a jacketed beaker maintained at 25 °C.

-

Slowly add the standardized NaOH titrant in small increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Aqueous Solubility

Causality: The molecule possesses a dual nature: the bulky, nonpolar adamantane cage promotes lipophilicity, while the protonated amine (ammonium chloride salt) confers hydrophilicity. As a salt, it is expected to be freely soluble in water. However, its solubility can be pH-dependent. At pH values significantly above its pKa (e.g., pH > 12), the amine will be deprotonated to its free base form (R-NH₂), which is significantly less water-soluble.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method (OECD 105)

Objective: To determine the equilibrium solubility in aqueous media.

Methodology:

-

System Preparation: To a series of glass vials, add an excess amount of the solid compound to a known volume (e.g., 5 mL) of the desired aqueous medium (e.g., purified water, pH 5.0 acetate buffer, pH 7.4 phosphate buffer). The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Lipophilicity (LogP & LogD)

Causality: Lipophilicity is a key determinant of a drug's ability to cross biological membranes.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between octanol and water. The LogP of the free base is predicted to be around 3.0, indicating significant lipophilicity.

-

LogD (Distribution Coefficient): Is the effective lipophilicity at a specific pH, accounting for all ionic species. Since our compound is a basic amine, its LogD will be highly pH-dependent. At physiological pH 7.4 (well below the pKa), the compound is mostly ionized (R-NH₃⁺), making it more hydrophilic. Therefore, LogD at pH 7.4 will be significantly lower than the LogP of the free base. Understanding this distinction is critical for predicting oral absorption.

Experimental Protocol: LogD₇.₄ Determination by the Shake-Flask Method

Objective: To determine the distribution coefficient at physiological pH.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer.

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol (e.g., 5 mL) and the pre-saturated aqueous buffer containing the compound (e.g., 5 mL).

-

Equilibration: Shake the vial vigorously for 1-2 hours at a constant temperature (25 °C).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Section 3: Spectroscopic and Structural Characterization

Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

Predicted ¹H NMR Spectrum (in D₂O):

-

Adamantane Protons: A series of broad, overlapping multiplets between ~1.5 and 2.0 ppm. The rigidity of the cage leads to complex second-order coupling, often preventing simple interpretation.

-

-CH₂- (alpha to adamantane): A triplet around ~1.6-1.8 ppm.

-

-CH₂- (alpha to amine): A triplet around ~3.0-3.2 ppm, shifted downfield by the electron-withdrawing ammonium group.

-

-NH₃⁺: This signal is often broad and may exchange with the D₂O solvent, potentially being unobservable.

Predicted ¹³C NMR Spectrum (in D₂O): Based on established data for adamantane derivatives, the following shifts are expected.[7]

-

Adamantane CH₂: Multiple signals expected in the ~35-40 ppm range.

-

Adamantane CH: Multiple signals expected in the ~28-32 ppm range.

-

Adamantane Quaternary C: A signal around ~30-35 ppm.

-

-CH₂- (alpha to adamantane): A signal around ~45-50 ppm.

-

-CH₂- (alpha to amine): A signal around ~38-42 ppm.

Experimental Protocol: NMR Data Acquisition

Objective: To confirm the chemical structure and assess purity.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Spectrometer Setup: Use a spectrometer operating at ≥400 MHz for ¹H. Lock and shim the instrument on the solvent's deuterium signal.

-

Data Acquisition:

-

Acquire a standard ¹H spectrum (16-32 scans).

-

Acquire a proton-decoupled ¹³C spectrum (≥1024 scans).

-

(Optional but recommended) Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in definitive signal assignment.

-

-

Data Processing: Process the FID (Free Induction Decay) with Fourier transformation. Phase and baseline correct the spectra. Reference the chemical shifts to an internal standard (e.g., DSS in D₂O or TMS in DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key IR Absorptions (KBr Pellet or ATR):

-

N-H Stretch (R-NH₃⁺): A very broad and strong band from ~2800-3200 cm⁻¹. This is characteristic of an amine salt.

-

C-H Stretch (Adamantane): Sharp peaks between ~2850 and 2950 cm⁻¹.

-

N-H Bend (R-NH₃⁺): A medium-to-strong band around 1500-1600 cm⁻¹.

-

C-H Bend (Adamantane): Various bands in the fingerprint region (~1450 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Objective: To identify key functional groups.

Methodology:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the sample spectrum (typically 16-32 scans) at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Rationale: Using Electrospray Ionization (ESI) in positive ion mode, the expected observation is the molecular ion of the free base plus a proton, [M+H]⁺, where M is the free base C₁₂H₂₁N. This would appear at an m/z corresponding to the mass of the cation C₁₂H₂₂N⁺.

Predicted Mass Spectrum (ESI+):

-

Parent Ion: [C₁₂H₂₁N + H]⁺ at m/z = 180.18.

-

Major Fragment (under in-source fragmentation or MS/MS): The highly stable adamantyl cation [C₁₀H₁₅]⁺ at m/z = 135.12, resulting from the cleavage of the ethylamine side chain. The stability of this fragment is a hallmark of adamantane-containing compounds.[8]

Experimental Protocol: ESI-MS Analysis

Objective: To confirm the molecular weight of the cation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion scan mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the m/z of the base peak and the parent ion. The observed mass should be within 5 ppm of the theoretical exact mass if using a high-resolution instrument (e.g., TOF or Orbitrap).

Conclusion

2-(1-Adamantyl)ethanamine hydrochloride is a molecule of significant interest, bridging the well-explored pharmacology of adamantane amines with novel structural space. This guide has established its core physicochemical profile through a combination of data derived from close analogs and predictive science. While these predictions provide a strong foundation for initial research and development efforts, the true characterization of this compound relies on rigorous experimental validation. The detailed, causality-driven protocols provided herein offer a robust framework for any scientist aiming to unlock the full potential of this and other novel adamantane derivatives. By systematically determining these fundamental properties, the path from a promising molecular scaffold to a viable drug candidate becomes clearer and more scientifically sound.

References

-

BuyersGuideChem. (n.d.). 2-(1-Adamantyl)ethanamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(Adamant-1-yl)ethylamine. Retrieved from [Link]

-

NIST. (n.d.). Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

NIST. (n.d.). 1-Adamantanemethylamine, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1-Adamantanamine hydrochloride. Retrieved from [Link][6]

-

Wei, D., & Pei, W. (2015). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 333.15 k. Brazilian Journal of Chemical Engineering, 34(1), 363-368. Retrieved from [Link][9]

-

Duddeck, H., & Hollowood, F. (1977). 13C NMR spectra of adamantane derivatives. Tetrahedron, 33(15), 1981-1987. Retrieved from [Link][7]

-

PubChem. (n.d.). Amantadine. National Center for Biotechnology Information. Retrieved from [Link][1][5]

-

ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link][2]

-

ScienceOpen. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Retrieved from [Link][10]

-

Oomens, J., et al. (2012). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. ChemPhysChem, 13(1), 225-231. Retrieved from [Link][8]

Sources

- 1. Ethanamine hydrochloride (CAS 557-66-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. acdlabs.com [acdlabs.com]

- 3. scbt.com [scbt.com]

- 4. 2-(Adamantan-1-yl)ethan-1-amine hydrochloride | 24644-08-4 [sigmaaldrich.com]

- 5. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. kbfi.ee [kbfi.ee]

- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. scienceopen.com [scienceopen.com]

2-(1-adamantyl)ethanamine hydrochloride M2 ion channel blocking activity

An In-Depth Technical Guide to the M2 Ion Channel Blocking Activity of 2-(1-Adamantyl)ethanamine Hydrochloride (Rimantadine)

This guide provides a comprehensive technical overview of the molecular mechanism and functional assessment of 2-(1-adamantyl)ethanamine hydrochloride, known as rimantadine, as a blocker of the influenza A virus M2 proton channel. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research and ion channel pharmacology.

Introduction: The Influenza A M2 Protein as a Therapeutic Target

The influenza A virus Matrix-2 (M2) protein is a 97-residue integral membrane protein that forms a homotetrameric, pH-gated proton-selective ion channel.[1] This channel is crucial for the viral life cycle.[2] During viral entry into a host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 channel, allowing protons to flow into the virion core.[1][3] This acidification facilitates the dissociation of the viral ribonucleoprotein (RNP) complexes from the matrix protein (M1), a critical step known as "uncoating" that is required for the release of the viral genome into the cytoplasm and subsequent replication.[2][3][4]

Given its essential role, the M2 proton channel is a prime target for antiviral drugs.[2] The adamantane class of antivirals, which includes amantadine and its α-methyl derivative rimantadine [2-(1-adamantyl)ethanamine], were developed to specifically inhibit this channel's function, thereby halting viral replication.[2][5]

Molecular Mechanism of M2 Channel Inhibition

The inhibitory action of rimantadine is a result of its direct interaction with the M2 channel pore. Extensive research, including solid-state NMR spectroscopy and X-ray crystallography, has elucidated the structural basis for this blockade.

The Primary Binding Site and Physical Occlusion Model

The predominant mechanism of inhibition is physical occlusion of the channel pore.[6][7][8] Rimantadine and amantadine bind to a high-affinity site located within the N-terminal lumen of the M2 channel.[6][7] This binding pocket is formed by pore-lining amino acid residues from the four transmembrane helices that constitute the channel. Key residues that form this site include Valine-27 (Val27), Alanine-30 (Ala30), Serine-31 (Ser31), and Glycine-34 (Gly34).[1][3]

The bulky, lipophilic adamantyl cage of the drug fits snugly within this hydrophobic pocket, while its charged amino group interacts with the channel environment.[6][9] This binding physically obstructs the pathway for proton translocation through the channel, effectively preventing the acidification of the viral interior and halting the uncoating process.[2][6] This direct blocking action is consistent with observations that the drug is only effective when applied to the exterior (N-terminal side) of the channel.[6]

While early studies proposed alternative binding sites, a consensus has emerged that a secondary, low-affinity binding site exists on the exterior, C-terminal surface of the protein, but it is only occupied at high drug concentrations and is not the primary mechanism of therapeutic action.[3][6][7][8]

Figure 1: Mechanism of M2 channel inhibition by Rimantadine. The drug binds to a high-affinity site within the channel lumen, physically occluding the pore and blocking proton translocation.

The Challenge of Adamantane Resistance

The clinical utility of rimantadine and amantadine has been severely compromised by the global emergence of drug-resistant influenza A strains.[1][10][11] Resistance is primarily conferred by single point mutations in the amino acid residues that line the drug-binding pocket.[1][12]

The most prevalent resistance mutation is a serine-to-asparagine substitution at position 31 (S31N), which is found in the vast majority of circulating adamantane-resistant viruses.[1][10] Other significant resistance-conferring mutations include V27A and L26F.[10][11][12] These mutations alter the size, shape, and polarity of the binding site, reducing the binding affinity of the drug and rendering it ineffective.[12] The high frequency of these mutations has led to recommendations to discontinue the use of adamantanes for influenza treatment and prophylaxis.[11][13]

Functional Assessment of M2 Blocking Activity

Evaluating the potency of 2-(1-adamantyl)ethanamine hydrochloride and its derivatives against wild-type and mutant M2 channels is a cornerstone of antiviral drug development. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes is the gold-standard method for this purpose.[11][14][15]

Rationale for the Xenopus Oocyte Expression System

Xenopus laevis oocytes are a powerful and widely used heterologous expression system for studying ion channels for several key reasons:[16][17]

-

Large Size: Their large diameter (~1 mm) facilitates the precise microinjection of genetic material (cRNA) and subsequent impalement with two microelectrodes for electrophysiological recording.[16][18]

-

Efficient Protein Expression: Oocytes possess the necessary cellular machinery to efficiently translate injected cRNA, resulting in a high density of functional ion channels expressed on the plasma membrane.[18][19]

-

Low Endogenous Currents: They have a relatively low background of endogenous channel activity, providing a clean system to study the properties of the expressed channel of interest.[17]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

This protocol outlines the essential steps for measuring the inhibitory activity of 2-(1-adamantyl)ethanamine HCl on M2 channels expressed in Xenopus oocytes.

I. Oocyte Preparation and cRNA Injection

-

Harvesting: Surgically harvest oocyte clusters from a mature female Xenopus laevis.

-

Defolliculation: Treat the oocytes with collagenase to enzymatically remove the surrounding follicular cell layer. This step is crucial for achieving a high-quality voltage clamp.

-

cRNA Synthesis: Synthesize capped complementary RNA (cRNA) encoding the desired M2 protein (e.g., wild-type or a resistant mutant like S31N) via in vitro transcription from a linearized DNA template.

-

Microinjection: Inject approximately 50 nL of the M2 cRNA solution (at a concentration of ~0.5 ng/nL) into the cytoplasm of Stage V-VI oocytes. As a control, inject a corresponding volume of sterile water into a separate batch of oocytes.

-

Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C in a suitable buffer (e.g., Modified Barth's Saline) to allow for channel expression.

II. Electrophysiological Recording (TEVC)

-

Setup: Place a single oocyte in a recording chamber continuously perfused with a low-pH recording buffer (e.g., pH 5.5 to activate the M2 channel).

-

Impaling: Carefully impale the oocyte with two microelectrodes.[20]

-

Voltage Clamp: Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a fixed holding potential (e.g., -60 mV).[22] The amplifier operates on a negative feedback principle, injecting the necessary current to maintain this holding potential.[21]

-

Baseline Current: Record the stable inward current elicited by the low-pH buffer. This current is carried by protons flowing through the expressed M2 channels. Water-injected oocytes should show negligible current.

-

Drug Application: Perfuse the chamber with the low-pH buffer now containing a known concentration of 2-(1-adamantyl)ethanamine hydrochloride. The drug will bind to and block the M2 channels, causing a reduction in the measured inward current.

-

Washout: Perfuse the chamber with the drug-free, low-pH buffer to demonstrate the reversibility of the block.

III. Data Analysis

-

Quantify Inhibition: Measure the percentage of current blocked at each drug concentration relative to the initial baseline current.

-

Dose-Response Curve: Plot the percent inhibition against the logarithm of the drug concentration.

-

IC₅₀ Determination: Fit the dose-response data to the Hill equation to determine the half-maximal inhibitory concentration (IC₅₀), which represents the drug concentration required to block 50% of the channel current.

Figure 2: Experimental workflow for assessing M2 channel blocking activity using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus oocytes.

Quantitative Data Summary

The IC₅₀ value is a critical metric for comparing the potency of M2 inhibitors. The table below presents typical IC₅₀ values for rimantadine against wild-type M2 and the common V27A resistant mutant, demonstrating the dramatic loss of potency against the resistant channel.

| Compound | M2 Channel Target | Typical IC₅₀ (µM) | Reference |

| Rimantadine | Wild-Type (WT) | ~0.1 - 0.5 | [13] |

| Rimantadine | V27A Mutant | >100 (Inactive) | [11][13] |

| Amantadine | Wild-Type (WT) | ~16.0 | [11] |

| Amantadine | V27A Mutant | Inactive | [11] |

Note: IC₅₀ values can vary between studies depending on the specific influenza A strain, expression system, and experimental conditions.

Conclusion and Implications for Drug Development

2-(1-adamantyl)ethanamine hydrochloride (rimantadine) is a potent inhibitor of the wild-type influenza A M2 proton channel, acting via a well-defined physical occlusion mechanism. However, its therapeutic efficacy has been nullified by the widespread prevalence of resistance mutations, particularly S31N and V27A, within the drug's binding site.

The TEVC assay in Xenopus oocytes remains an indispensable tool for characterizing the activity of new antiviral candidates. Understanding the precise molecular interactions at the M2 binding site, coupled with robust functional screening, is driving the development of a new generation of adamantane-based and other novel scaffold inhibitors.[23][24][25] These next-generation compounds are being rationally designed to effectively bind and inhibit both wild-type and, critically, the adamantane-resistant M2 channels, aiming to restore this important therapeutic option in the fight against influenza A.[24][26]

References

- Cady, S. D., et al. (2010). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers.

-

Tavoulari, S., et al. (2011). Where does amantadine bind to the influenza virus M2 proton channel? Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Cady, S. D., et al. (2010). Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. Nature. [Link]

-

Tammaro, P., et al. (2012). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Methods in Molecular Biology. [Link]

-

Tammaro, P., et al. (n.d.). Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. Department of Pharmacology. [Link]

-

Cady, S. D., et al. (2010). Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers. PubMed. [Link]

-

Wikipedia. (n.d.). M2 proton channel. Wikipedia. [Link]

-

Patsnap Synapse. (2024). What are M2 protein inhibitors and how do they work? Patsnap Synapse. [Link]

-

Luo, W., et al. (2005). Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel. PNAS. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Amantadine Hydrochloride? Patsnap Synapse. [Link]

-

Stühmer, W. (n.d.). Expression of Ion Channels in Xenopus Oocytes. Wiley-VCH. [Link]

-

Durrant, M., et al. (2015). Investigation of a recent rise of dual amantadine-resistance mutations in the influenza A M2 sequence. BMC Genetics. [Link]

-

University of Barcelona. (2016). A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. University of Barcelona News. [Link]

-

El Zahed, S. S., et al. (2019). Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity. ACS Infectious Diseases. [Link]

-

Stefani, E., & Charnet, P. (1995). Improved technique for studying ion channels expressed in Xenopus oocytes, including fast superfusion. Pflügers Archiv. [Link]

-

ResearchGate. (2026). The Use of Xenopus Oocytes for the Study of Ion Channel. ResearchGate. [Link]

-

Hu, Y., et al. (2020). Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments. ACS Pharmacology & Translational Science. [Link]

-

Cady, S. D., et al. (2011). Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus. PNAS. [Link]

-

Dong, G., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PLOS ONE. [Link]

-

Acevedo, O., et al. (2014). Easily Accessible Polycyclic Amines that Inhibit the Wild-Type and Amantadine-Resistant Mutants of the M2 Channel of Influenza A Virus. Journal of Medicinal Chemistry. [Link]

-

Wang, C., et al. (1993). Ion channel activity of influenza A virus M2 protein: characterization of the amantadine block. Journal of Virology. [Link]

-

Al-Bari, M. A. A. (2021). Influenza Viruses: Harnessing the Crucial Role of the M2 Ion-Channel and Neuraminidase toward Inhibitor Design. Molecules. [Link]

-

Pinto, L. H., et al. (1992). Influenza virus M2 protein has ion channel activity. Cell. [Link]

-

bioRxiv. (2025). Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus. bioRxiv. [Link]

-

Martin, E., et al. (2020). Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza. PLOS Pathogens. [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

-

ResearchGate. (2026). Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches. ResearchGate. [Link]

-

Chen, H., & Zou, X. (2009). Investigation into adamantane-based M2 inhibitors with FB-QSAR. Journal of Chemical Information and Modeling. [Link]

-

The Australian National University. (2012). Design and synthesis of pinanamine derivatives as anti-influenza A M2 ion channel inhibitors. ANU Research. [Link]

-

Reaction Biology. (n.d.). Two-Electrode Voltage Clamp Assay Services. Reaction Biology. [Link]

-

Balabin, I., et al. (2021). An effective molecular blocker of ion channel of M2 protein as anti-influenza a drug. Journal of Biomolecular Structure & Dynamics. [Link]

-

Molecular Devices. (n.d.). What is two-electrode voltage-clamp (TEVC) method? Molecular Devices. [Link]

-

Hu, Y., et al. (2017). An M2-V27A channel blocker demonstrates potent in vitro and in vivo antiviral activities against amantadine-sensitive and -resistant influenza A viruses. Antiviral Research. [Link]

-

Frings, S. (2014). Two-electrode voltage-clamp (TEVC). University of Heidelberg. [Link]

-

Wikipedia. (n.d.). Voltage clamp. Wikipedia. [Link]

-

Lin, W., & Chen, S. (2022). Two-electrode voltage clamp. Methods in Molecular Biology. [Link]

-

ResearchGate. (n.d.). Structures of M2 ion channel blockers. ResearchGate. [Link]

Sources

- 1. M2 proton channel - Wikipedia [en.wikipedia.org]

- 2. What are M2 protein inhibitors and how do they work? [synapse.patsnap.com]

- 3. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the amantadine binding site of influenza M2 proton channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A team of the UB describes the action mechanism of a drug which inhibits influenza A virus - Current events - University of Barcelona [web.ub.edu]

- 10. pnas.org [pnas.org]

- 11. Easily Accessible Polycyclic Amines that Inhibit the Wild-Type and Amantadine-Resistant Mutants of the M2 Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations | PLOS One [journals.plos.org]

- 13. An M2-V27A channel blocker demonstrates potent in vitro and in vivo antiviral activities against amantadine-sensitive and -resistant influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Voltage clamp - Wikipedia [en.wikipedia.org]

- 22. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 23. biorxiv.org [biorxiv.org]

- 24. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza | PLOS Pathogens [journals.plos.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure and Pharmacophore of 2-(1-Adamantyl)ethanamine HCl

This guide provides a comprehensive technical overview of 2-(1-adamantyl)ethanamine hydrochloride, a molecule of significant interest to researchers, scientists, and drug development professionals. By delving into its chemical architecture, synthetic pathways, and pharmacophoric features, this document aims to provide a foundational understanding for its application in medicinal chemistry and drug design.

Introduction: The Adamantane Moiety in Drug Discovery

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has established itself as a privileged structure in medicinal chemistry.[1] Its unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and a rigid framework for precise orientation of pharmacophoric groups.[2][3] The first notable therapeutic success of an adamantane derivative was amantadine, approved in the 1960s for the treatment of influenza A and later for Parkinson's disease.[4][5] This paved the way for the exploration of a wide array of adamantane-containing compounds with diverse biological activities. 2-(1-Adamantyl)ethanamine HCl, a structural analog of other bioactive adamantanamines, represents a key molecule for understanding the structure-activity relationships within this chemical class.

Chemical Structure and Properties

2-(1-Adamantyl)ethanamine hydrochloride is the hydrochloride salt of 2-(1-adamantyl)ethanamine. The core of the molecule is the adamantane cage, a highly symmetrical and sterically bulky group. This is attached to an ethylamine side chain at the 1-position of the adamantane nucleus. The presence of the primary amine, which is protonated in the hydrochloride salt form, is a key feature for its potential biological interactions.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₁N·HCl | [6][7] |

| Molecular Weight | 215.77 g/mol | [7] |

| CAS Number | 24644-08-4 | [6][7] |

| Appearance | Solid | [8][9] |

| InChI Key | GKRPMKRIQVEDAE-UHFFFAOYSA-N | [7][8][9] |

The three-dimensional structure of 2-(1-adamantyl)ethanamine is characterized by the rigid adamantane cage and the flexible ethylamine side chain. This combination of a bulky, hydrophobic moiety and a polar, charged group is central to its pharmacodynamic and pharmacokinetic profile.

Detailed Experimental Protocol

Step 1: Synthesis of Adamant-1-yl Acetyl Chloride

-

To a round-bottom flask, add 1-adamantyl acetic acid.

-

Slowly add thionyl chloride (SOCl₂) in excess while stirring.

-

Allow the mixture to react at room temperature overnight.

-

Remove the excess thionyl chloride under reduced pressure to yield adamant-1-yl acetyl chloride as an oil.

Causality: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which drives the reaction to completion.

Step 2: Synthesis of Adamant-1-yl Acetamide

-

Dissolve the crude adamant-1-yl acetyl chloride in a suitable anhydrous solvent, such as diethyl ether.

-

Bubble anhydrous ammonia gas through the solution, or add a concentrated aqueous ammonia solution dropwise with vigorous stirring and cooling.

-

Continue the addition until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain adamant-1-yl acetamide.

Causality: Ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then collapses to form the amide and ammonium chloride. Anhydrous conditions are preferred to avoid hydrolysis of the acyl chloride back to the carboxylic acid.

Step 3: Synthesis of 2-(Adamant-1-yl)ethanamine

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of adamant-1-yl acetamide in anhydrous THF to the LiAlH₄ suspension with stirring and cooling.

-

After the addition is complete, reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and evaporate the solvent to yield 2-(1-adamantyl)ethanamine.

Causality: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. The mechanism involves the transfer of hydride ions to the carbonyl carbon. The inert atmosphere is crucial as LiAlH₄ reacts violently with water and moisture. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions and precipitating aluminum salts for easy removal.

Step 4: Formation of 2-(1-Adamantyl)ethanamine Hydrochloride

-

Dissolve the crude 2-(1-adamantyl)ethanamine in a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride (HCl) in the same solvent, or bubble anhydrous HCl gas through the solution, until the precipitation of the hydrochloride salt is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 2-(1-adamantyl)ethanamine HCl as a solid.

Causality: The basic amino group of the amine readily reacts with the strong acid HCl in an acid-base reaction to form the corresponding ammonium salt. The hydrochloride salt is typically a crystalline solid with improved stability and handling properties compared to the free base.

Pharmacophore of 2-(1-Adamantyl)ethanamine and its Analogs

The pharmacophore of a molecule describes the essential three-dimensional arrangement of functional groups that are responsible for its biological activity. For adamantane derivatives, the key pharmacophoric features are largely dictated by the adamantane cage and the nature and position of its substituents.

Key Pharmacophoric Features

Based on studies of related adamantane derivatives, particularly those targeting the influenza A M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor, the following pharmacophoric features can be proposed for 2-(1-adamantyl)ethanamine:

-

A Bulky Hydrophobic Group: The adamantane cage itself serves as a crucial hydrophobic anchor, facilitating binding to hydrophobic pockets within biological targets. [4]Its rigidity also helps to pre-organize the molecule in a favorable conformation for binding, reducing the entropic penalty upon binding.

-

A Positively Ionizable Group: The primary amino group, which is protonated at physiological pH, acts as a key hydrogen bond donor and can participate in electrostatic interactions with negatively charged residues in the binding site.

-

A Specific Spatial Relationship: The distance and orientation between the hydrophobic cage and the positively charged amino group are critical for activity. The ethyl linker in 2-(1-adamantyl)ethanamine provides a specific spatial separation that influences its binding affinity and selectivity for different targets.

Structure-Activity Relationships (SAR)

While specific SAR data for 2-(1-adamantyl)ethanamine is limited in the public domain, inferences can be drawn from studies on related compounds:

-

The Adamantane Cage: Modifications to the adamantane cage, such as the introduction of substituents, can affect lipophilicity and steric interactions, thereby modulating activity.

-

The Amino Group: The presence of the primary amine is often essential for activity. N-alkylation or acylation can significantly alter the biological profile. For instance, in the context of influenza M2 inhibitors, the primary amine is crucial for blocking the proton channel.

-

The Linker: The length and flexibility of the linker between the adamantane cage and the amino group are critical. Shortening or lengthening the ethyl chain would likely alter the binding affinity and selectivity. For NMDA receptor antagonists, the linker length is a key determinant of potency.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and structure of synthesized 2-(1-adamantyl)ethanamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, which typically appear as a series of broad multiplets in the upfield region (around 1.5-2.0 ppm). The protons of the ethyl linker will appear as distinct multiplets, and the protons of the ammonium group may be broadened and exchangeable.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the adamantane cage and the ethyl linker. The symmetry of the adamantane cage will influence the number of unique carbon signals.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (ppm) | Multiplicity |

| Adamantane CH₂ | ~1.6-1.8 | m |

| Adamantane CH | ~2.0 | br s |

| -CH₂-Adamantyl | ~1.5 | t |

| -CH₂-NH₃⁺ | ~3.0 | m |

| -NH₃⁺ | variable | br s |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Chemical Shift (ppm) |

| Adamantane C (quaternary) | ~30 |

| Adamantane CH | ~38 |

| Adamantane CH₂ | ~40 |

| Adamantane CH₂ | ~42 |

| -CH₂-Adamantyl | ~45 |

| -CH₂-NH₃⁺ | ~40 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-(1-adamantyl)ethanamine HCl, electrospray ionization (ESI) would be a suitable technique. The mass spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₂H₂₂N⁺.

X-ray Crystallography

Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of 2-(1-adamantyl)ethanamine HCl in the solid state. [10]This technique would confirm the bond lengths, bond angles, and the overall conformation of the molecule, as well as the packing of the molecules in the crystal lattice. The crystal structure would reveal the ionic interaction between the ammonium cation and the chloride anion and any hydrogen bonding networks.

Experimental Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of 2-(1-adamantyl)ethanamine HCl suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion techniques.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software.

Conclusion

2-(1-Adamantyl)ethanamine hydrochloride is a molecule with a well-defined chemical structure that embodies the key pharmacophoric features of bioactive adamantane derivatives. Its synthesis can be readily achieved through established chemical transformations. A thorough understanding of its structure, synthesis, and pharmacophore is crucial for its further investigation and for the rational design of new and improved adamantane-based therapeutic agents. The analytical techniques outlined in this guide provide a robust framework for the comprehensive characterization of this and related molecules, ensuring the scientific integrity of future research endeavors.

References

-

Kolocouris, A., et al. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorganic & Medicinal Chemistry Letters, 18(23), 6154-6158. [Link]

-

Stankova, I. G., et al. (2021). Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Journal of the Serbian Chemical Society. [Link]

- Aznar, F., & Sabater, M. (2020). The use of the adamantane structure in medicinal chemistry. Current Medicinal Chemistry, 17(24), 2696-2718.

- Davies, W. L., et al. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862-863.

- Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604.

-

PrepChem. Synthesis of 2-(Adamant-1-yl)ethylamine. [Link]

- Aldrich, P. E., et al. (1971). Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry, 14(6), 535-543.

-

Grigorev, V., & Raevsky, O. (2018). QSAR Modeling of the NMDA Receptor Blockage by Polypharmacophoric Compounds Based on Carbazole and 1-aminoadamantane Derivatives. Biomedical Chemistry: Research and Methods, 1(3), e00064. [Link]

-

Nguyen, T. V., et al. (2018). Microwave Method for the Synthesis of Amantadine Hydrochloride. Chiang Mai Journal of Science, 45(6), 2454-2461. [Link]

-

Vu, K. T., et al. (2022). Simple and Economical Process for Producing Amantadine Hydrochloride. ACS Omega, 7(5), 4652-4658. [Link]

-

Pathan, A. A., et al. (2023). Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. Journal of Chemical Sciences, 135(1), 1-8. [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Chem 117. [Link]

- Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry (2nd Edn). Elsevier.

-

Shi, X., et al. (2006). Crystal structure of 2-((1-(1-adamantyl)ethl)iminomethyl)phenol, C19H25NO. Zeitschrift für Kristallographie - New Crystal Structures, 221(1-4), 145-147. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

Sources

- 1. QSAR Modeling of the NMDA Receptor Blockage by Polypharmacophoric Compounds Based on Carbazole and 1-aminoadamantane Derivatives | Biomedical Chemistry: Research and Methods [bmc-rm.org]

- 2. Quantitative structure-activity relationship modelling of influenza М2 ion channels inhibitors | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 3. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza | PLOS Pathogens [journals.plos.org]

- 6. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(1-Adamantyl)ethanamine hydrochloride | 24644-08-4 [sigmaaldrich.com]

- 8. 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular modeling of noncompetitive antagonists of the NMDA receptor: proposal of a pharmacophore and a description of the interaction mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Structural Dynamics and Pharmacological Targeting of Adamantane Derivatives: A Structure-Activity Relationship (SAR) Whitepaper

Executive Summary

The adamantane scaffold—a highly symmetric, tricyclic aliphatic framework—has served as a privileged motif in medicinal chemistry for over six decades. Often described as a "lipophilic bullet," its unique steric bulk and hydrophobicity allow for precise interactions with the hydrophobic pockets of viral ion channels and central nervous system (CNS) receptors. This whitepaper provides an in-depth mechanistic analysis of the structure-activity relationship (SAR) of adamantane derivatives, with a specialized focus on the extended homologue 2-(1-adamantyl)ethanamine . By deconstructing the causality behind linker length modifications, we establish a predictive framework for designing next-generation M2 channel blockers and NMDA receptor antagonists.

The Adamantane Scaffold: Core SAR Principles

The pharmacological utility of adamantane stems from its ability to increase the lipophilicity of a pharmacophore while resisting metabolic degradation. The primary targets for aminoadamantanes are the Influenza A M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor .

The Antiviral Axis (M2 Proton Channel)

The M2 channel is a homotetrameric type III membrane protein that regulates viral core acidification. Adamantane derivatives act as pore blockers.

-

Amantadine (1-aminoadamantane): The primary amine is directly attached to the cage. It wedges into the hydrophobic pocket formed by Val27 and Ala30, while the protonated amine projects downward to hydrogen-bond with water molecules near the His37 tetrad, preventing proton relay.

-

Rimantadine (1-(1-adamantyl)ethanamine): The addition of a chiral methyl group on the alpha-carbon enhances surface area contact with the hydrophobic pore walls, yielding a tighter fit and higher potency against wild-type strains than amantadine .

The Neuroprotective Axis (NMDA Receptor)

In the CNS, aminoadamantanes act as uncompetitive, low-affinity, open-channel blockers of the NMDA receptor.

-

Memantine (3,5-dimethyl-1-aminoadamantane): The addition of two methyl groups to the adamantane cage increases steric bulk. This modification is critical: it accelerates the dissociation rate (

) from the NMDA pore. A fast off-rate ensures that the drug blocks pathological excessive calcium influx without disrupting normal synaptic transmission, providing a safe profile for Alzheimer's disease treatment .

Dual Pharmacological Pathways of Adamantane Derivatives.

Deep Dive: Pharmacodynamics of 2-(1-Adamantyl)ethanamine

2-(1-adamantyl)ethanamine represents a critical node in adamantane SAR studies. Unlike amantadine (no linker) or rimantadine (one-carbon chiral linker), this compound features a two-carbon (ethyl) spacer (

Causality of Linker Extension

The inclusion of an ethyl linker fundamentally alters the binding thermodynamics:

-

Entropic Penalty in M2: The M2 pore is highly restricted. The ethyl linker introduces rotational degrees of freedom. When binding to the wild-type M2 channel, freezing these rotatable bonds incurs a significant entropic penalty (

). Furthermore, the extended length pushes the primary amine past the optimal interaction zone with the His37 tetrad, generally resulting in a decrease in antiviral efficacy compared to rimantadine. -

Altered NMDA Kinetics: The NMDA receptor vestibule is wider than the M2 pore. The ethyl linker allows the primary amine to reach deeper into the channel to interact with the asparagine residues at the Q/R site, while the adamantane cage remains anchored in the hydrophobic upper vestibule. This spatial decoupling alters the voltage-dependency and use-dependency of the block, shifting the

and

SAR Logic Tree for Adamantane Derivatives.

Quantitative SAR Data Presentation

The following table synthesizes the structural modifications and their corresponding pharmacological impacts.

| Compound Name | Linker Structure | Cage Substitution | Primary Target Affinity | Clinical Indication / Status |

| Amantadine | None (Direct) | None | Moderate M2, Low NMDA | Parkinson's Disease, Influenza A (historical) |

| Rimantadine | Chiral Methyl ( | None | High M2 | Influenza A (historical) |

| Memantine | None (Direct) | 3,5-dimethyl | Moderate NMDA (Fast | Alzheimer's Disease |

| 2-(1-Adamantyl)ethanamine | Ethyl ( | None | Low M2, Altered NMDA | Research Tool (SAR mapping) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of adamantane derivatives requires robust, self-validating experimental workflows. Below are the gold-standard protocols for assessing M2 and NMDA activity.

Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Inhibition

Purpose: To quantify the

-

Preparation: Harvest Xenopus laevis oocytes and inject with 50 nL of cRNA encoding the Influenza A M2 protein (wild-type or S31N mutant). Incubate for 48-72 hours at 18°C in ND96 medium to allow for protein expression.

-

Baseline Recording: Impale oocytes with two glass microelectrodes (0.5–2 MΩ resistance) filled with 3M KCl. Voltage-clamp the cell at a holding potential of -20 mV.

-

Channel Activation: Perfuse the recording chamber with an acidic buffer (pH 5.5) to activate the M2 proton channels. Record the inward proton current until a steady-state plateau is reached.

-

Drug Application: Co-perfuse the acidic buffer with varying concentrations of 2-(1-adamantyl)ethanamine (1 µM to 100 µM).

-

Self-Validation (Controls):

-

Positive Control: Apply 100 µM Amantadine to confirm channel susceptibility.

-

Negative Control: Test un-injected oocytes at pH 5.5 to rule out endogenous acid-sensitive currents.

-

Reversibility Check: Wash out the drug with pH 8.5 buffer. A return to baseline holding current validates that the block is non-covalent and specific.

-

TEVC Workflow for M2 Channel Activity Validation.

Protocol B: Whole-Cell Patch Clamp for NMDA Kinetics

Purpose: To determine the use-dependency and dissociation rate (

-

Cell Culture: Plate HEK293 cells transiently transfected with GluN1 and GluN2A receptor subunits.

-

Patch Configuration: Establish a whole-cell patch configuration using borosilicate glass pipettes (3-5 MΩ). Hold the membrane potential at -70 mV in a

-free extracellular solution. -

Agonist Application: Apply 100 µM Glutamate and 10 µM Glycine via a rapid perfusion system to elicit inward macroscopic currents.

-

Kinetic Analysis: Apply 2-(1-adamantyl)ethanamine during the steady-state agonist response. Measure the exponential decay of the current to calculate

. To measure -

Self-Validation: Confirm use-dependency by applying the drug in the absence of agonists; a true open-channel blocker will only inhibit the current upon subsequent agonist application (when the pore is open).

Conclusion

The structural evolution from amantadine to 2-(1-adamantyl)ethanamine highlights the exquisite sensitivity of ion channel binding pockets to sub-angstrom modifications. While the rigid, compact nature of rimantadine is optimal for the M2 pore, the introduction of an ethyl linker in 2-(1-adamantyl)ethanamine imposes entropic penalties that diminish antiviral efficacy but offer a tunable scaffold for probing the deeper vestibules of CNS receptors. Understanding these causal relationships is paramount for the rational design of next-generation adamantane therapeutics.

References

-

Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews. URL:[Link]

-

Scott, C., et al. (2020). "Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza." PLOS Pathogens. URL:[Link]

-

Wilsdon, J. W., et al. (2024). "Unlocking therapeutic potential: the role of adamantane in drug discovery." Australian Journal of Chemistry. URL:[Link]

A Technical Guide to the Binding Affinity of Rimantadine (2-(1-adamantyl)ethanamine hydrochloride) to the Influenza A Virus M2 Proton Channel

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Viral Achilles' Heel

Influenza A virus remains a persistent global health threat, primarily due to its capacity for rapid antigenic drift and shift. While vaccines are the cornerstone of prevention, antiviral drugs are a critical adjunct for treatment and prophylaxis.[1] One of the earliest and most studied targets for anti-influenza A therapeutics is the Matrix-2 (M2) protein.[2][3] The M2 protein is a small, 97-residue integral membrane protein that forms a homotetrameric, pH-gated proton channel essential for the viral life cycle.[4][5]

Following endocytosis of the virus into a host cell, the endosomal compartment acidifies. This low pH environment activates the M2 channel, allowing protons to flow into the virion interior.[5] This acidification is a critical step that facilitates the dissociation of the viral ribonucleoproteins (vRNPs) from the matrix protein (M1), a process known as uncoating, which is prerequisite for the release of the viral genome into the cytoplasm for replication.[2][6][7]

2-(1-adamantyl)ethanamine hydrochloride, sold under the trade name Flumadine® and more commonly known as rimantadine, is a derivative of amantadine developed to inhibit this crucial process.[3][6][8] By physically blocking the M2 proton channel, rimantadine prevents viral uncoating and effectively halts the replication cycle.[2][3] Understanding the precise biophysical and structural interactions that govern the binding affinity of rimantadine to the M2 channel is fundamental not only for appreciating its mechanism but also for designing next-generation antivirals that can overcome widespread resistance. This guide provides an in-depth technical analysis of this pivotal drug-target interaction.

Section 1: The Molecular Mechanism of Rimantadine-M2 Interaction

The inhibitory action of rimantadine is a direct consequence of its high-affinity binding to the M2 channel, which stabilizes the channel in its closed conformation.[4][9] This binding event physically occludes the proton-conducting pathway.

The Binding Site: From Controversy to Consensus

The precise location of rimantadine binding was historically a subject of debate. Early solution NMR studies suggested the existence of four equivalent, low-affinity binding sites on the lipid-facing exterior of the channel, near the C-terminus of the transmembrane domain.[10][11][12] However, subsequent and extensive evidence from X-ray crystallography, solid-state NMR, and functional assays has established that the primary, high-affinity binding site responsible for pharmacological inhibition is located within the N-terminal lumen of the channel pore.[10][12][13]

This high-affinity site is a pocket formed by pore-lining residues from the four M2 helices. Crucially, this pocket includes the residues that are most commonly mutated in drug-resistant strains, such as Val27 and Ser31, providing strong evidence for its functional relevance.[10][14] While a secondary, low-affinity site on the protein's exterior may exist, it is the lumenal binding that is responsible for potent channel blockade.[10]

Caption: Influenza A uncoating pathway and the inhibitory action of Rimantadine.

The Question of Enantiomeric Specificity

Rimantadine is a chiral molecule, existing as (R)- and (S)-enantiomers.[15][16] Initial solid-state NMR studies suggested that the (R)-enantiomer exhibited a stronger binding affinity than the (S)-enantiomer.[8][15] However, a larger body of evidence from more direct functional assays, including isothermal titration calorimetry, electrophysiology, and antiviral plaque assays, has since demonstrated that there is no significant difference in the binding affinity, channel inhibition, or antiviral potency between the two enantiomers.[7][17][18][19][20] High-resolution crystal structures reveal that both enantiomers bind within the same pore site, with minor differences in the surrounding hydration network that do not translate to a functional difference in potency.[7][20]

Section 2: Methodologies for Quantifying Binding Affinity

Determining the binding affinity of a small molecule to a membrane protein like the M2 channel requires specialized biophysical techniques. The choice of method depends on whether the goal is to measure thermodynamics (the strength of the interaction, Kd) or kinetics (the rates of binding and unbinding, k_on and k_off).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to its target. It is considered the gold standard for determining the thermodynamic parameters of an interaction in solution.

-

Causality Behind Experimental Choice: ITC is uniquely powerful because it provides a complete thermodynamic profile in a single experiment without requiring labeling or immobilization. It directly measures the binding affinity (Kd), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). This allows for a deep understanding of the forces driving the interaction.

-

Protein Preparation: The M2 transmembrane domain (e.g., M2-TMD, residues 22-46) is expressed and purified. To maintain its structure and prevent aggregation, the peptide is reconstituted into a membrane-mimetic environment, such as detergent micelles (e.g., DHPC) or lipid vesicles.[4] The concentration is determined accurately via amino acid analysis or a calibrated spectrophotometric method.

-

Ligand Preparation: A stock solution of 2-(1-adamantyl)ethanamine hydrochloride is prepared in the identical buffer used for the M2 protein, including the same concentration of micelles/vesicles. This is a critical step to minimize heats of dilution and mixing, which are artifacts to be avoided.

-

Instrument Setup: The ITC instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).

-

Sample Loading: The M2 protein solution (typically in the low micromolar range) is loaded into the sample cell. The rimantadine solution (typically 10-20 fold more concentrated) is loaded into the injection syringe.

-

Titration: A series of small, precise injections (e.g., 2 µL) of the rimantadine solution are made into the M2-containing sample cell. The heat change after each injection is measured relative to a reference cell containing buffer.

-

Data Analysis: The raw data (heat pulses over time) are integrated to yield the heat change per injection. This is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site model) to extract the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding events in real-time at a sensor surface. It is exceptionally well-suited for determining the kinetics of an interaction (k_on and k_off), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = k_off / k_on).

-

Causality Behind Experimental Choice: While ITC provides thermodynamic data, SPR provides kinetic data. Understanding the residence time of a drug on its target (related to k_off) is increasingly seen as a critical parameter for in vivo efficacy. SPR is one of the few techniques that can accurately measure these on- and off-rates for a membrane protein target.

-

Surface Preparation: An appropriate sensor chip (e.g., a Biacore L1 chip, designed for lipid bilayers) is docked in the SPR instrument.

-

Ligand Immobilization: Liposomes or nanodiscs containing the reconstituted M2 channel are prepared and then injected over the L1 chip surface, where they fuse and form a planar lipid bilayer with embedded M2 tetramers.[10] This step is self-validating; successful capture results in a stable increase in the response units (RU).

-

Analyte Injection (Kinetics Measurement): A series of increasing concentrations of rimantadine (the analyte) are flowed over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).[10]

-

Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte, returning the baseline to its starting point before the next injection.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are processed. The association and dissociation curves are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on and k_off. The Kd is then calculated from these rate constants.

Caption: A generalized workflow for Surface Plasmon Resonance (SPR) experiments.

Electrophysiological Assays

These functional assays measure the M2 channel's proton conductance directly. By expressing the M2 protein in a system like Xenopus laevis oocytes and using a two-electrode voltage clamp (TEVC), one can measure the ionic current through the channel. The addition of rimantadine blocks this current, and the degree of inhibition at various concentrations can be used to determine a functional potency (IC50) and binding kinetics.[7][18] This method provides a direct link between binding and functional channel inhibition.

Section 3: Quantitative Binding Data and the Impact of Resistance

Multiple studies using different techniques have quantified the interaction between rimantadine and the wild-type (WT) M2 channel. These data confirm a high-affinity interaction that is severely compromised by resistance mutations.

| Methodology | M2 Construct | Ligand | Measured Affinity (Kd / EC50) | Reference |

| Surface Plasmon Resonance | M2 WT in Liposomes | Racemic Rimantadine | Kd = 0.38 µM | [10] |

| Electrophysiology (TEVC) | M2 WT (full-length) | (R)-Rimantadine | Kd = 0.31 µM | [7] |

| Electrophysiology (TEVC) | M2 WT (full-length) | (S)-Rimantadine | Kd = 0.34 µM | [7] |

| Antiviral Plaque Assay | Influenza A (H1N1) | (R)-Rimantadine | EC50 = 19.62 nM | [7] |

| Antiviral Plaque Assay | Influenza A (H1N1) | (S)-Rimantadine | EC50 = 24.44 nM | [7] |

| Isothermal Titration Calorimetry | M2-TMD (Udorn) | (R)-Rimantadine | Kd = 2.4 µM | [18][21] |

| Isothermal Titration Calorimetry | M2-TMD (Udorn) | (S)-Rimantadine | Kd = 2.4 µM | [18][21] |

Note: Differences in absolute affinity values can arise from the use of different M2 constructs (full-length vs. TMD), lipid/detergent environments, and experimental conditions (e.g., pH).

The clinical utility of rimantadine has been nullified by the global prevalence of resistance mutations.[1][6] The most common mutation, S31N (a serine to asparagine substitution at position 31), is found in over 95% of currently circulating influenza A strains.[1][16][22] Other key resistance mutations occur at positions V27, L26, and A30.[14][23]

From a biophysical perspective, these mutations drastically reduce the binding affinity of rimantadine. The S31N mutation, for instance, introduces a bulkier and more polar side chain into the binding pocket. This both sterically hinders the adamantane cage of rimantadine and disrupts the favorable hydrophobic environment, leading to a profound loss of binding affinity and, consequently, a loss of inhibitory activity.[8][17] For example, SPR studies showed that while WT M2 bound rimantadine with a Kd of 0.38 µM, no binding was observed for the S31N or V27A mutants under the same conditions.[10]

Conclusion and Future Outlook

The interaction between 2-(1-adamantyl)ethanamine hydrochloride and the influenza A M2 channel is a classic case study in structure-based drug action. A consensus now confirms that rimantadine acts by binding to a high-affinity site within the channel's lumen, physically occluding proton transport and halting viral replication. Rigorous biophysical characterization using ITC, SPR, and electrophysiology has quantified this interaction, revealing a high-affinity binding in the nanomolar to low-micromolar range. Importantly, these functional studies have clarified that both of rimantadine's enantiomers bind with equal affinity and potency.

The rise of resistance mutations, particularly S31N, which obliterate this binding affinity, underscores the dynamic interplay between viral evolution and antiviral therapy. While rimantadine itself is no longer recommended for clinical use against seasonal influenza, the vast body of knowledge concerning its binding affinity and mechanism of action provides an invaluable blueprint. These technical insights into the specific molecular interactions, the forces driving binding, and the mechanisms of resistance continue to inform and guide the development of novel inhibitors targeting the M2 channel, with the goal of creating next-generation antivirals that can effectively combat both wild-type and drug-resistant influenza A strains.

References

-

Rimantadine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Schnell, J. R., & Chou, J. J. (2008). Structure and mechanism of the M2 proton channel of influenza A virus. Nature, 451(7178), 591–595. Available from: [Link]

-

Proton Channel M2 from Influenza A in complex with inhibitor rimantadine. (2008). RCSB PDB. Available from: [Link]

-

What is the mechanism of Rimantadine Hydrochloride? (2024). Patsnap Synapse. Available from: [Link]

-

Rimantadine. (2020). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]

-